molecular formula C9H16Cl2N2O4 B7800705 3-Amino-L-tyrosine dihydrochloride monohydrate

3-Amino-L-tyrosine dihydrochloride monohydrate

Cat. No. B7800705
M. Wt: 287.14 g/mol
InChI Key: ITQBVYBSXFBTJX-QTPLPEIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-L-tyrosine dihydrochloride monohydrate is a useful research compound. Its molecular formula is C9H16Cl2N2O4 and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-L-tyrosine dihydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-L-tyrosine dihydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis :

    • L-tyrosine and its hydrochloride form have been studied using neutron diffraction techniques. These studies provide insights into the crystal and molecular structures of these compounds, revealing the zwitterion form in pure L-tyrosine and protonation in the hydrochloride. This research is crucial in understanding the structural properties of amino acids like 3-Amino-L-tyrosine dihydrochloride monohydrate (Frey, Koetzle, Lehmann, & Hamilton, 1973).
  • Polymer Synthesis and Biomedical Applications :

    • L-tyrosine derivatives have been used to generate diphenolic monomers, which are key components in designing biodegradable polymers. These polymers, such as tyrosine-derived polycarbonates, polyarylates, and polyethers, are significant in biomaterial research, especially for drug delivery and tissue engineering applications (Bourke & Kohn, 2003).
  • Biomaterial Development :

    • Novel biodegradable polyphosphates containing peptide and phosphoester linkages have been synthesized starting from L-tyrosine. These polymers are expected to contribute significantly to biomaterials research, particularly in areas like drug delivery devices and tissue engineering scaffolds (Gupta & Lopina, 2004).
  • Enzymatic Reaction Studies :

    • The catalytic mechanism of enzymes like tyrosine 3-monooxygenase, which play a role in amino acid metabolism, has been studied using techniques like high-performance liquid chromatography and rapid-scanning spectroscopy. Understanding these mechanisms is crucial in biochemistry and pharmacology (Haavik & Flatmark, 1987).
  • Synthesis of Unnatural Amino Acids for Opioid Ligands :

    • The synthesis of unnatural amino acids like 2',6'-dimethyl-L-tyrosine, used in developing synthetic opioid ligands, illustrates the application of L-tyrosine derivatives in medicinal chemistry. These derivatives often enhance the potency of opioid receptor ligands (Bender et al., 2015).
  • Biotechnological Production and Applications :

    • L-tyrosine is a valuable precursor for various industrial and pharmaceutical applications. Biotechnological methods, including the use of genetically modified microbes, have been developed for synthesizing L-tyrosine from biomass, presenting a sustainable and efficient production method (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
  • Derivatization and Industrial Applications :

    • L-tyrosine derivatization, catalyzed by enzymatic biocatalysts, produces chemicals widely used in the pharmaceutical, food, and cosmetics industries. This review highlights the strategies and challenges in biosynthesizing L-tyrosine derivatives, emphasizing their industrial applications (Tan, Song, Chen, Liu, & Wu, 2020).
  • Stereochemical Studies in Chemistry :

    • Investigations into the stereochemical course of reactions involving L-tyrosine derivatives, such as deaminative bromination, contribute to our understanding of chemical reaction mechanisms and neighboring group participation in organic synthesis (Koga, Juang, & Yamada, 1978).

properties

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2/t7-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBVYBSXFBTJX-QTPLPEIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-L-tyrosine dihydrochloride monohydrate

CAS RN

23279-22-3
Record name 3-amino-L-tyrosine dihydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-L-tyrosine dihydrochloride monohydrate
Reactant of Route 2
3-Amino-L-tyrosine dihydrochloride monohydrate
Reactant of Route 3
3-Amino-L-tyrosine dihydrochloride monohydrate
Reactant of Route 4
3-Amino-L-tyrosine dihydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
3-Amino-L-tyrosine dihydrochloride monohydrate
Reactant of Route 6
3-Amino-L-tyrosine dihydrochloride monohydrate

Citations

For This Compound
2
Citations
KM Hinz, K Meyer, A Kinne, R Schülein… - Molecular …, 2015 - academic.oup.com
… S4 3-amino-L-tyrosine dihydrochloride monohydrate … S4 3-amino-L-tyrosine dihydrochloride monohydrate … S4 3-amino-L-tyrosine dihydrochloride monohydrate InterBioScreen …
Number of citations: 24 academic.oup.com
G Augustine, V Sisila, M Indhu, D Gupta… - Journal of Medical …, 2023 - Wiley Online Library
… Isopropyl-β-d-thiogalactopyranoside (IPTG), DL-dithiothreitol (DTT), 3-amino-l-tyrosine dihydrochloride monohydrate, 3-chloro-l-tyrosine, m-fluoro-DL-tyrosine, 3,4-dihydroxy-l-…
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.